1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
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Overview
Description
1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide typically involves multi-step organic reactions. One common method starts with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group. This is followed by the formation of the pyridazine ring through cyclization reactions involving appropriate precursors. The hydroxy and oxo groups are introduced through selective oxidation and reduction reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce an alcohol.
Scientific Research Applications
1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.
3-Chlorophenylhydrazine: Used in the synthesis of various heterocyclic compounds.
4-Hydroxy-6-oxo-1,6-dihydropyridazine: A simpler analog with similar structural features.
Uniqueness: 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide is unique due to its combination of functional groups and the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-6-2-1-3-7(4-6)15-9(17)5-8(16)10(14-15)11(13)18/h1-5,16H,(H2,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGJQVGVVATWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C=C(C(=N2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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